4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine
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Overview
Description
4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-1-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate, and the mixture is heated to 60-70°C for 2 hours. After cooling to room temperature, the product is isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidine compounds.
Scientific Research Applications
4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares a similar piperazine substitution but differs in the pyridine ring structure.
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine: Contains additional fluorine and benzimidazole substitutions
Uniqueness
4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H20N4 |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-methyl-5-(1-piperidin-1-ylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H20N4/c1-9-11(8-14-12(13)15-9)10(2)16-6-4-3-5-7-16/h8,10H,3-7H2,1-2H3,(H2,13,14,15) |
InChI Key |
XLGFYRZNPFQVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(C)N2CCCCC2)N |
Origin of Product |
United States |
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